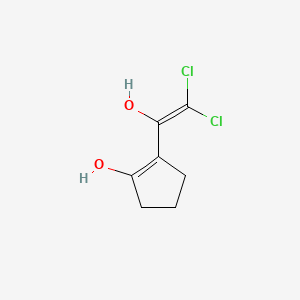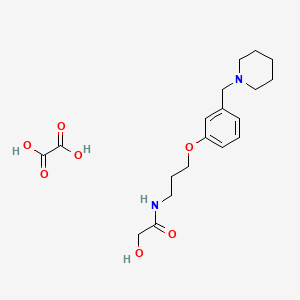
Roxatidine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Roxatidine oxalate, also known as roxatidine, is a commonly used over-the-counter digestive system drug . It is a specific and competitive histamine H2 receptor antagonist drug that is used to treat gastric ulcers, Zollinger–Ellison syndrome, erosive esophagitis, gastro-oesophageal reflux disease, and gastritis .
Synthesis Analysis
The preparation method of roxatidine oxalate mainly includes the following steps :
Molecular Structure Analysis
The molecular formula of Roxatidine oxalate is C19H28N2O7 .
Chemical Reactions Analysis
Roxatidine in pure form and in tablets forms a charge transfer complexation reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranilic acid resulting in colored products .
Physical And Chemical Properties Analysis
Roxatidine oxalate is a white crystalline powder, soluble in water . Its molecular formula is C19H28N2O7 and its molar mass is 396.43 .
科学的研究の応用
Anti-Allergic Inflammatory Effects
Roxatidine has been found to attenuate mast cell-mediated allergic inflammation. It suppresses the mRNA and protein expression of inflammatory cytokines such as TNF-α, IL-6, and IL-1β in stimulated human mast cells and in anaphylactic mice . This suggests a possible therapeutic application of roxatidine in allergic inflammatory diseases .
Inhibition of NF-κB and p38 MAPK Activation
Roxatidine attenuates the nuclear translocation of NF-κB and the phosphorylation of MKK3/6 and MK2, which are both involved in the p38 MAPK pathway . This inhibition of NF-κB and p38 MAPK activation contributes to its anti-allergic inflammatory properties .
Suppression of Caspase-1 Activation
Roxatidine suppresses the activation of caspase-1, an IL-1β converting enzyme, in stimulated human mast cells and in anaphylactic mice . This suppression of caspase-1 activation is another mechanism through which roxatidine exerts its anti-allergic inflammatory effects .
Treatment of Atopic Dermatitis
Roxatidine has been found to have potential effects against atopic dermatitis (AD), a complex inflammatory skin disorder . It alleviates AD skin symptoms and clinical severity in mice by decreasing the levels of immunoglobulin E, histamine, and inflammatory cytokines .
Inhibition of Adhesive Molecules Expression
Roxatidine effectively inhibits the expression of adhesive molecules in atopic dermatitis skin lesions and in stimulated human keratinocytes . This inhibition of adhesive molecules expression contributes to its anti-AD effects .
Protection of Skin Barrier Function
Roxatidine upregulates the expression of aryl hydrocarbon receptor and sirtuin1, which are associated with the protection of the skin barrier function in atopic dermatitis . This suggests that roxatidine may be a potential anti-AD candidate due to its inhibitory effect against skin inflammation and protection of the skin barrier function .
Quantification of Roxatidine
Roxatidine-d10 is used as an internal standard for the quantification of roxatidine by GC- or LC-MS . This application is important in the field of analytical chemistry .
Reduction of Histamine-Induced Adenylate Cyclase Production
Roxatidine reduces histamine-induced adenylate cyclase production in guinea pig parietal cells . This reduction of adenylate cyclase production is one of the mechanisms through which roxatidine exerts its effects as a histamine H2 receptor antagonist .
作用機序
Target of Action
Roxatidine Hemioxalate, also known as Roxatidine Oxalate, primarily targets the Histamine H2 receptor . This receptor is found on the parietal cells in the stomach and plays a crucial role in the secretion of gastric acid .
Mode of Action
Roxatidine Hemioxalate acts as a specific and competitive antagonist at the Histamine H2 receptor . It inhibits the binding of histamine to the H2 receptors on the parietal cells, thereby suppressing the secretion of gastric acid . This suppressive action is dose-dependent .
Biochemical Pathways
The primary biochemical pathway affected by Roxatidine Hemioxalate is the gastric acid secretion pathway . By blocking the H2 receptors, it inhibits the normal and meal-stimulated secretion of gastric acid . This results in a reduction in the production and secretion of gastric acid, particularly in response to histamine .
Pharmacokinetics
Roxatidine Hemioxalate is well absorbed orally, with an 80-90% bioavailability . It is rapidly metabolised to its primary, active desacetyl metabolite . The compound has a protein binding of 5-7% . The terminal elimination half-life of Roxatidine is approximately 5-6 hours .
Result of Action
The primary result of Roxatidine Hemioxalate’s action is the reduction in gastric acid secretion . This leads to a decrease in the acidity of the stomach, which can help in the treatment of conditions like gastric ulcers, Zollinger-Ellison syndrome, erosive esophagitis, gastro-oesophageal reflux disease, and gastritis .
Action Environment
The action of Roxatidine Hemioxalate can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of +4°C for optimal stability . Furthermore, the compound’s action may be affected by the patient’s renal function, as a decrease in dose from 150 mg 24 h-1 to 75 mg 48 h-1 or about 40 mg 24 h-1 has been recommended for patients with renal insufficiency .
Safety and Hazards
特性
IUPAC Name |
2-hydroxy-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3.C2H2O4/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19;3-1(4)2(5)6/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21);(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDQKICJPUSODU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718667 |
Source


|
| Record name | Oxalic acid--2-hydroxy-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)acetamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110925-92-3 |
Source


|
| Record name | Oxalic acid--2-hydroxy-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)acetamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

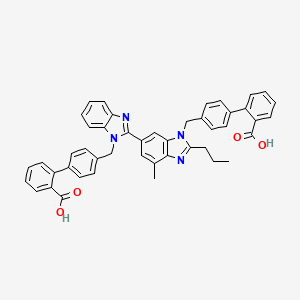
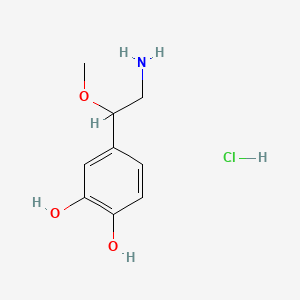
![Methyl 3,6-diazabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B586182.png)

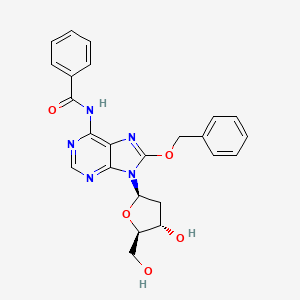
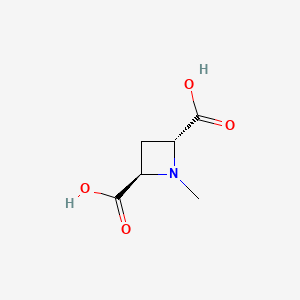
![5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B586189.png)
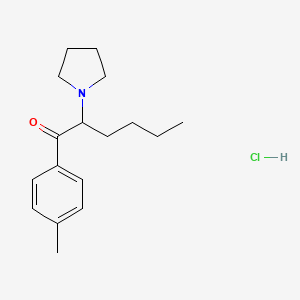
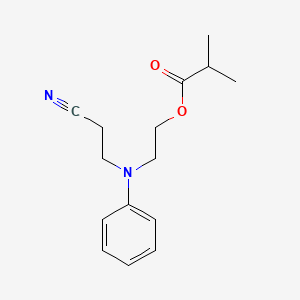
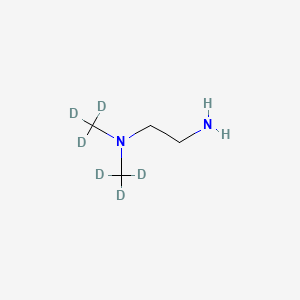
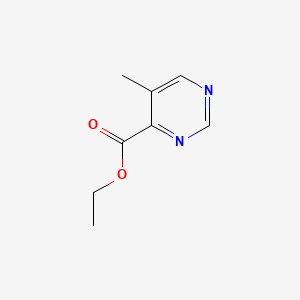
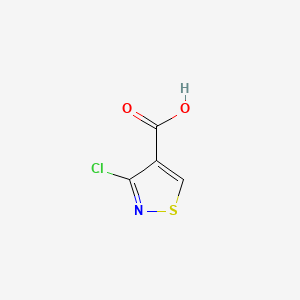
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B586200.png)
